2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, pyridine, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). This method involves the use of catalytic amounts of CuCl2 instead of CuI, which significantly improves the yield of the trifluoromethylated product .
Analyse Chemischer Reaktionen
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and catalysts.
Common reagents used in these reactions include Chen’s reagent, CuCl2, and other catalytic systems. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The iodine atom can participate in various substitution reactions, leading to the formation of different products. The pyridine ring contributes to the compound’s overall chemical properties and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Iodo-4-(trifluoromethyl)pyridine: Lacks the pyrimidine ring, which may affect its chemical properties and applications.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine:
2-Iodo-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, which may impact its stability and biological activities.
The presence of the trifluoromethyl group, iodine atom, and pyridine ring in this compound makes it unique and valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C10H5F3IN3 |
---|---|
Molekulargewicht |
351.07 g/mol |
IUPAC-Name |
2-iodo-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6/h1-5H |
InChI-Schlüssel |
HGXJMQMEBGUZFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.